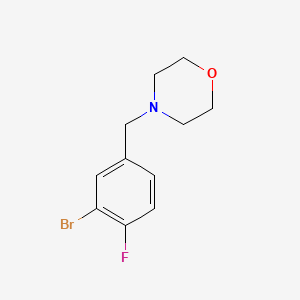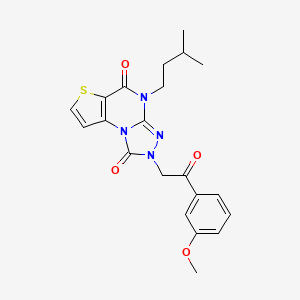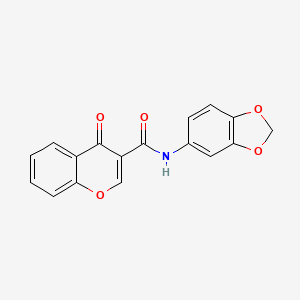![molecular formula C23H17ClN2O3 B2495290 (Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929824-00-0](/img/structure/B2495290.png)
(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related complex organic structures often involves multiple steps, including condensation reactions, cyclization, and sometimes, specific reactions under controlled conditions to introduce or modify functional groups. For example, compounds with similar structures have been synthesized through reactions involving oxazolone intermediates and various amines under microwave irradiation, showcasing the innovative approaches used in modern organic synthesis (Xiaojing Zhang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to (Z)-2-(3-Chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has been elucidated using X-ray crystallography. These studies reveal the planar configurations of core ring systems and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Kamini Kapoor et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of (Z)-2-(3-Chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one and similar compounds often involves nucleophilic substitution reactions, Friedel-Crafts acylation, and oxidative coupling, which can be utilized to synthesize a wide array of derivative compounds with varied biological activities (M. El-Abadelah et al., 2018).
Scientific Research Applications
Synthesis and Structural Analysis
- Benzoxazine derivatives, including those structurally related to the compound , have been synthesized through various chemical reactions, such as the Friedel-Crafts conditions and DIMROTH rearrangement. These compounds exhibit interesting structural features confirmed by X-ray structure analysis, demonstrating the versatility of benzoxazine chemistry in generating novel heterocyclic compounds (Buttke, Ramm, & Niclas, 1993).
Material Science Applications
- Benzoxazine monomers incorporating azobenzene and pyridine units have been prepared for the development of high-performance polybenzoxazines. These materials exhibit unique properties such as photoisomerization, catalytic acceleration of ring-opening polymerization, and enhanced thermal properties facilitated by metal–ligand coordination, indicating potential applications in smart materials and coatings (Mohamed et al., 2014).
Antimicrobial Applications
- Novel compounds with a benzoxazine core have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. Certain derivatives exhibited significant antimicrobial activity, suggesting the potential of benzoxazine derivatives as antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).
Bioactive Compound Scaffold
- The benzoxazine ring system, particularly its pyridine derivatives, has attracted interest as a template for the discovery of novel pharmaceutical compounds. The synthesis approaches and functionalization strategies for benzoxazine derivatives underscore their utility as scaffolds for developing new bioactive molecules (Gim et al., 2007).
properties
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-3-1-2-16(10-17)11-21-22(27)18-4-5-20-19(23(18)29-21)13-26(14-28-20)12-15-6-8-25-9-7-15/h1-11H,12-14H2/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLLJBLSWIYSGQ-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)OCN1CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)OCN1CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

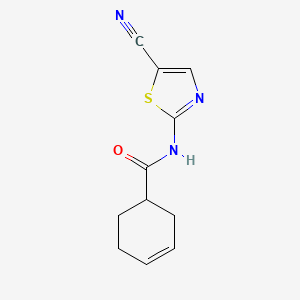
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

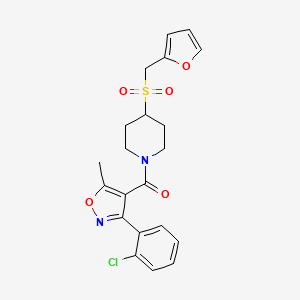
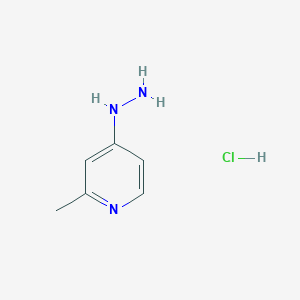
![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)
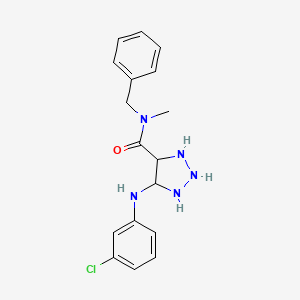
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

